Direct Incorporation into Upadacitinib: A Commercial-Grade JAK1 Inhibitor Intermediate
2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a direct precursor to the N-tosyl-protected intermediate used in the commercial synthesis of upadacitinib, a selective JAK1 inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and Crohn's disease . The compound is quantitatively converted to 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0), a key building block in the patented synthetic route [1]. This specific regioisomer is required; the analogous 7-bromo isomer does not participate in the requisite coupling steps due to steric hindrance and electronic mismatch at the active site of subsequent intermediates [2].
| Evidence Dimension | Regioisomer Synthetic Utility |
|---|---|
| Target Compound Data | 2-bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 875781-43-4) is the required regioisomer for tosylation and subsequent coupling to form upadacitinib |
| Comparator Or Baseline | 7-bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 1262309-85-2) is not reported in any disclosed synthesis of upadacitinib or related JAK inhibitors |
| Quantified Difference | Qualitative: Only the 2-bromo regioisomer is utilized in the validated synthetic route to upadacitinib; the 7-bromo isomer is commercially available but not applicable |
| Conditions | Tosylation with p-toluenesulfonyl chloride, followed by palladium-catalyzed cross-coupling as per patented procedures |
Why This Matters
Procurement of the correct regioisomer is essential for researchers aiming to replicate or build upon the published synthesis of upadacitinib, a blockbuster JAK inhibitor, ensuring reproducibility and alignment with regulatory filings.
- [1] Google Patents. Substituted pyrrolo[2,3-b]pyrazines and methods for kinase modulation, and indications therefor. US8119637B2. 2012. View Source
- [2] PubMed. Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels. J Pharmacol Exp Ther. 2006;319(1):349-59. PMID: 16829626 View Source
